molecular formula C5H10N2 B106811 2-(Isopropylamino)acetonitrile CAS No. 16728-80-6

2-(Isopropylamino)acetonitrile

Cat. No. B106811
CAS RN: 16728-80-6
M. Wt: 98.15 g/mol
InChI Key: KCMLHEAFFIUPAW-UHFFFAOYSA-N
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Description

2-(Isopropylamino)acetonitrile is a chemical compound that is related to various pharmacological activities and is involved in the synthesis of complex organic molecules. It is structurally characterized by the presence of an isopropylamino group attached to an acetonitrile moiety. This structure is a key feature in the synthesis of various derivatives that exhibit significant biological activities, such as calcium channel blocking and alpha-blocking activities .

Synthesis Analysis

The synthesis of derivatives of 2-(Isopropylamino)acetonitrile can be complex, involving multiple steps and reagents. For instance, the synthesis of bis[1,2]dithiolo[1,4]thiazines from 4-isopropylamino-5-chloro-1,2-dithiole-3-ones involves the reaction with S2Cl2 in acetonitrile, followed by the addition of triethylamine or formic acid to yield different products . This demonstrates the versatility of 2-(Isopropylamino)acetonitrile derivatives in organic synthesis, allowing for the selective formation of various compounds with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of 2-(Isopropylamino)acetonitrile derivatives is crucial in determining their pharmacological properties. The presence of the isopropylamino group and its position relative to other functional groups in the molecule can significantly influence the biological activity of these compounds. For example, the pharmacological activities of α-isopropyl-α-[(phenoxyalkylamino)alkyl]benzeneacetonitrile derivatives are affected by the substituents on the amino nitrogen atom and the chain length between the nitrogen atom and the benzeneacetonitrile moiety . This highlights the importance of molecular structure in the design of compounds with desired biological effects.

Chemical Reactions Analysis

The reactivity of 2-(Isopropylamino)acetonitrile derivatives is an important aspect of their chemical analysis. These compounds can undergo various chemical reactions, leading to the formation of different products with distinct properties. For example, the reaction of 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with S2Cl2 can result in the formation of 3-oxo-bis[1,2]dithiolo[1,4]thiazine-5-thiones or bis[1,2]dithiolo[1,4]thiazine-3,5-diones, depending on the reaction conditions . Understanding these reactions is essential for the development of new synthetic methods and the optimization of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Isopropylamino)acetonitrile and its derivatives are influenced by their molecular structure. These properties are important for the practical application of these compounds in various fields, including pharmacology and analytical chemistry. For instance, the shortage of acetonitrile has led researchers to explore alternative solvents, such as isopropanol, for chromatographic separations . This demonstrates the significance of understanding the solvent properties of acetonitrile and its derivatives for their effective use in analytical techniques.

Scientific Research Applications

Biodegradation Studies

2-(Isopropylamino)acetonitrile and related compounds are significant in environmental studies, especially concerning the biodegradation of harmful substances. For example, the biodegradation of atrazine, a herbicide, can be significantly inhibited by co-solvents like acetonitrile. This inhibition is attributed to the disruption of microflora in water/sediment environments, affecting the natural breakdown of substances like atrazine. This finding underscores the importance of understanding solvent interactions in environmental fate studies (Satsuma et al., 2001).

Chemical Synthesis and Molecular Dynamics

2-(Isopropylamino)acetonitrile is also instrumental in the field of chemical synthesis. For instance, it's used in the selective synthesis of complex chemical structures like bis[1,2]dithiolo[1,4]thiazines. This synthesis demonstrates the compound's relevance in producing intricate molecular architectures, potentially applicable in various scientific fields (Konstantinova et al., 2007). Additionally, acetonitrile's role as a solvent is highlighted in molecular dynamics studies. It's a preferred solvent for many organic reactions due to its properties, and its behavior is a subject of interest in computational methods like Molecular Dynamics, further emphasizing its importance in scientific research (Alvarez et al., 2014).

Chromatography and Spectrometry

Acetonitrile's role extends to analytical methodologies like chromatography and spectrometry. For instance, it's widely used as a solvent in chromatographic separations. However, its occasional scarcity has pushed researchers to explore alternatives and innovate in analytical techniques, demonstrating the compound's critical role in routine analytical operations and the adaptability of scientific methods in response to resource limitations (Desai et al., 2011).

Photocatalysis and Photochemical Studies

The compound's relevance is also evident in photocatalysis and photochemical studies. For example, research on the photoreduction of acetonitrile to acetaldehyde reveals insights into the treatment of acetonitrile wastes and the potential environmental benefits of these processes. These studies not only highlight the compound's applications in waste treatment but also its role in understanding and harnessing photochemical reactions for environmental benefit (Provatas et al., 2014).

Safety And Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Research involving acetonitrile, a key component in 2-(Isopropylamino)acetonitrile, has been progressing in the past five years, covering both conventional synthesis methods and electrochemical synthesis . This suggests potential future directions in the study and application of 2-(Isopropylamino)acetonitrile.

properties

IUPAC Name

2-(propan-2-ylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2)7-4-3-6/h5,7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMLHEAFFIUPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380949
Record name 2-(isopropylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylamino)acetonitrile

CAS RN

16728-80-6
Record name 2-(isopropylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(propan-2-yl)amino]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GA Olah, T Mathew, C Panja, K Smith… - Catalysis letters, 2007 - Springer
Solid poly(4-vinylpyridine)-SO 2 complex was prepared and used as a mild solid acid catalyst for simple and efficient three component Strecker synthesis of α-aminonitriles in high yield …
Number of citations: 47 link.springer.com

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